molecular formula C7H5ClO2 B020648 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- CAS No. 19832-87-2

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

Cat. No. B020648
CAS RN: 19832-87-2
M. Wt: 156.56 g/mol
InChI Key: BIUBEGIHROOPTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexadienone derivatives, including 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, involves strategic reactions that enable the formation of the core structure with the desired substituents. Methods include diazo compound synthesis, which demonstrates the resonance contribution between canonical forms, influencing the compound's reactivity and stability (Oda, Kasai, & Kitahara, 1977). Additionally, cyclohexene-1,4-dione can be synthesized through Diels-Alder reactions and further functionalized (Oda, Kawase, Okada, & Enomoto, 2003).

Molecular Structure Analysis

Molecular structure studies of cyclohexadienones reveal non-planar carbocyclic rings, indicating the influence of substituents on the ring's geometry and electronic distribution. This structural aspect is critical for understanding the compound's reactivity and interaction with other molecules (Trætteberg, Bakken, Almenningen, Luẗtke, & Janssen, 1982).

Chemical Reactions and Properties

Cyclohexadienone derivatives engage in a variety of chemical reactions, including addition, annulation, and Diels-Alder reactions, which are pivotal for constructing complex molecular architectures. These reactions are influenced by the compound's unique electronic and structural features, making it a versatile intermediate for synthetic applications (Oda, Kawase, Okada, & Enomoto, 2003).

Physical Properties Analysis

The physical properties of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, such as melting point, solubility, and crystal structure, are determined by its molecular structure. X-ray crystallography can reveal detailed information about the arrangement of atoms within the crystal lattice, providing insights into the compound's stability and reactivity (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups and electronic configuration. Cyclohexadienones exhibit unique reactivity patterns that are exploited in organic synthesis for the construction of complex molecules (Sharma, Kumar, & Das, 2020).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, also known as 2-cyclohexene-1,4-dione, is primarily utilized in the field of organic synthesis and chemical reactions. It serves as an intermediate in various synthesis processes. For instance, it is involved in Diels-Alder reactions, a type of cycloaddition reaction, which is a cornerstone of synthetic organic chemistry for constructing complex molecular structures efficiently (Oda et al., 2003). Moreover, its derivatives are assessed in 4 + 2 reactions with different dienophiles, indicating its versatility and reactivity in chemical transformations (Morrison et al., 2006).

Precursor for Other Chemical Entities

This chemical compound also serves as a precursor for other valuable organic entities. For instance, it is utilized in the preparation of various cyclohexadiene derivatives, which are further used to synthesize a wide range of bioactive molecules and natural products with potential pharmacological applications (Sharma et al., 2020). These applications highlight the compound's importance in the synthesis of complex molecules that are crucial in drug discovery and development.

Catalysis and Cycloaddition Reactions

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is also involved in catalysis and cycloaddition reactions. For instance, it participates in [2+2+2] cycloaddition reactions catalyzed by transition metal complexes, illustrating its role in facilitating complex chemical transformations (Chopade & Louie, 2006). These reactions are fundamental in synthesizing cyclic compounds, which are prevalent in various natural products and pharmaceutical agents.

Future Directions

The future directions for research on “2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-” are not clear at this time .

properties

IUPAC Name

2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUBEGIHROOPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173572
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

CAS RN

19832-87-2
Record name 2-Chloro-5-methyl-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19832-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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